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D-sorbitol 6-phosphate -

D-sorbitol 6-phosphate

Catalog Number: EVT-1589946
CAS Number:
Molecular Formula: C6H13O9P-2
Molecular Weight: 260.14 g/mol
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Product Introduction

Description
D-glucitol 6-phosphate(2-) is dianion of D-glucitol 1-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-glucitol 6-phosphate.
Source

D-Sorbitol 6-phosphate is found in various biological systems, particularly in plants like apple leaves and in certain bacteria such as Lactobacillus casei. It is synthesized from glucose-6-phosphate through the action of specific enzymes, including D-sorbitol-6-phosphate dehydrogenase.

Classification

D-Sorbitol 6-phosphate belongs to the class of carbohydrate derivatives, specifically categorized under sugar phosphates. It is also related to polyols, which are sugar alcohols that have various biological functions.

Synthesis Analysis

Methods

The synthesis of D-sorbitol 6-phosphate can be achieved through enzymatic pathways. The key enzyme involved is D-sorbitol-6-phosphate dehydrogenase, which catalyzes the conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate using NADH as a cofactor.

Technical Details

  1. Enzymatic Pathway: The enzyme D-sorbitol-6-phosphate dehydrogenase facilitates the reduction of D-fructose 6-phosphate to D-sorbitol 6-phosphate.
  2. Genetic Engineering: Recent studies have utilized recombinant strains of Lactobacillus casei engineered to express the gutF gene, which encodes for D-sorbitol-6-phosphate dehydrogenase, enhancing sorbitol production from glucose .
Molecular Structure Analysis

Structure

D-Sorbitol 6-phosphate has a molecular formula of C_6H_13O_8P. The structure consists of a six-carbon chain with hydroxyl groups and a phosphate group attached at the sixth carbon.

Data

  • Molecular Weight: Approximately 218.14 g/mol.
  • Structural Representation: The compound features multiple hydroxyl (-OH) groups characteristic of sugar alcohols, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

D-Sorbitol 6-phosphate participates in several biochemical reactions:

  1. Conversion to Sorbitol: The enzyme sorbitol-6-phosphatase catalyzes the hydrolysis of D-sorbitol 6-phosphate to produce D-sorbitol and inorganic phosphate.
  2. Interconversion with Fructose: It can also be converted back to D-fructose 6-phosphate through the action of specific dehydrogenases.

Technical Details

The enzymatic reactions are often regulated by substrate availability and cellular energy status, influencing sorbitol biosynthesis and its subsequent utilization in metabolic pathways .

Mechanism of Action

Process

The mechanism of action for D-sorbitol 6-phosphate involves its role as an intermediate in sorbitol metabolism. Upon hydrolysis by sorbitol-6-phosphatase, it releases sorbitol, which can then be used as an osmoprotectant or energy source.

Data

This process is vital for maintaining osmotic balance in cells under stress conditions, such as drought or high salinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Stable under normal physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: Reacts with phosphatases to release inorganic phosphate and form sorbitol .
Applications

Scientific Uses

D-Sorbitol 6-phosphate has several applications in scientific research:

  1. Metabolic Studies: Used to study carbohydrate metabolism and osmotic regulation in plants and microorganisms.
  2. Biotechnology: Engineered strains producing D-sorbitol are explored for industrial applications, particularly in food production where sorbitol serves as a low-calorie sweetener.
  3. Agricultural Research: Investigated for its role in plant stress responses and potential benefits in crop resilience .
Enzymatic Synthesis and Catalytic Mechanisms

Role of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) in D-Sorbitol 6-Phosphate Biosynthesis

Sorbitol-6-phosphate dehydrogenase (S6PDH; EC 1.1.1.200 or 1.1.1.140) catalyzes the reversible NADPH-dependent reduction of glucose-6-phosphate (G6P) to D-sorbitol 6-phosphate (S6P). This reaction represents the committed step in sorbitol biosynthesis, particularly in plants of the Rosaceae family (e.g., apple, pear, loquat) where sorbitol serves as a primary photosynthate [1] [5] [10].

Substrate Specificity and Co-Factor Dependency

S6PDH exhibits strict substrate specificity for hexose-6-phosphates. Kinetic studies reveal significantly higher affinity for glucose-6-phosphate (G6P) compared to sorbitol-6-phosphate (S6P), though this varies across species:

Table 1: Kinetic Parameters of S6PDH from Selected Organisms

SourceSubstrateKm (mM)CofactorPrimary Reaction Direction
Loquat (Eriobotrya japonica)Glucose-6-P11.6NADPHReduction (S6P synthesis)
Sorbitol-6-P2.22NADP⁺Oxidation
Rice (Oryza sativa)Glucose-6-P15.9 ± 0.2NADPHReduction
Sorbitol-6-P7.21 ± 0.5NADP⁺Oxidation
Erwinia amylovoraSorbitol-6-P9.0NAD⁺Oxidation

[1] [3] [6]

Cofactor specificity is a key evolutionary divergence:

  • Plant S6PDHs exclusively utilize NADPH/NADP⁺ due to conserved residues in the cofactor-binding pocket that favor the phosphorylated cofactor [3] [6].
  • Bacterial S6PDHs (e.g., Erwinia amylovora SrlD) utilize NAD⁺/NADH. Structural analysis identifies Asp61 as critical for NAD⁺ specificity by forming hydrogen bonds with the adenine ribose hydroxyls of NAD⁺, while sterically excluding NADPH [9]. Mannose-6-phosphate is not a substrate for any characterized S6PDH [3] [6].

pH-Dependent Catalytic Activity and Reaction Reversibility

S6PDH activity is profoundly influenced by pH, governing reaction directionality:

  • Reduction (G6P → S6P): Optimal at neutral to slightly alkaline pH (7.0–9.0 in loquat; 7.5–9.5 in apple). This broad range supports sorbitol synthesis during photosynthesis [1] [5].
  • Oxidation (S6P → G6P): Optimal at alkaline pH (9.8–10.0 in loquat). The narrow activity window limits physiological relevance in plants [1] [6].

Despite thermodynamic equilibrium favoring S6P oxidation (Keq = 5.12 × 10⁻¹⁰ for loquat S6PDH) [1], the enzyme operates predominantly toward S6P synthesis in vivo due to:

  • Cytosolic/near-neutral pH in photosynthetic tissues
  • High NADPH/NADP⁺ ratio from photosynthetic electron transport
  • Efficient product (S6P) consumption by phosphatase [5] [10].

Sorbitol-6-Phosphate Phosphatase (S6PP) in Dephosphorylation Mechanisms

The final step in sorbitol biosynthesis involves hydrolysis of the phosphate ester from S6P by sorbitol-6-phosphate phosphatase (S6PP), yielding free sorbitol. Though less characterized than S6PDH, S6PP is inferred to be a Mg²⁺-dependent phosphatase with high specificity for S6P [7] [10]. This enzyme ensures irreversible commitment to sorbitol production by preventing S6P re-entry into central carbohydrate metabolism. Subcellular localization studies suggest S6PP activity in the cytosol, facilitating sorbitol transport into phloem [10].

Structural Characterization of S6PDH and S6PP

Homology Modeling and Active Site Analysis

S6PDH belongs to the aldo-keto reductase (AKR) superfamily (PF00248) in plants and short-chain dehydrogenases/reductases (SDR) superfamily in bacteria:

  • Plant S6PDH (AKR family): The rice enzyme (OsS6PDH) shares 38% sequence identity with human aldose reductase (PDB: 2ACQ). Homology modeling reveals a conserved (α/β)8-barrel (TIM barrel) fold. The active site contains the catalytic tetrad Tyr55, Lys84, Asp53, and His117 – residues essential for proton transfer and substrate orientation [3] [4]. A unique 56-amino acid N-terminal extension in OsS6PDH is predicted to be a chloroplast transit peptide, directing the enzyme to photosynthetic tissues [6].

  • Bacterial S6PDH (SDR family): The Erwinia amylovora SrlD structure (PDB: 5O3Z; 1.84 Å resolution) is a tetramer with each monomer adopting a Rossmann fold. The catalytic triad Asn155-Ser146-Tyr170 facilitates hydride transfer. Lys42 positions the phosphate group of S6P via ionic interactions, explaining specificity for phosphorylated substrates [7] [9].

Table 2: Key Structural Features of S6PDH Enzymes

FeaturePlant S6PDH (AKR)Bacterial S6PDH (SDR)
Representative PDBHomology model (2ACQ template)5O3Z (crystal structure)
Quaternary StructureNot determined (dimer predicted)Tetramer
Catalytic ResiduesTyr55, Lys84, Asp53, His117Asn155, Ser146, Tyr170
Phosphate RecognitionArg298, His122 (predicted)Lys42
Cofactor BindingNADPH-specific loopAsp61 (NAD⁺ specificity)

[3] [4] [7]

Molecular Docking Studies for Substrate Binding

Computational docking elucidates substrate orientation within active sites:

  • G6P in OsS6PDH: The C1 carbonyl faces NADPH for hydride attack. The phosphate group forms salt bridges with Arg298 and His122. The glucose moiety adopts a chair conformation stabilized by hydrophobic residues (Trp27, Trp134) [4].
  • S6P in SrlD: The C2 hydroxyl coordinates with catalytic Tyr170 and nicotinamide. Lys42 anchors the phosphate group, while Trp46 and Phe149 stabilize the sorbitol ring via van der Waals interactions. Substrate inversion (C1 vs C2 oxidation) between plant and bacterial enzymes reflects evolutionary divergence [4] [9].

Docking simulations further rationalize the inability to utilize mannose-6-phosphate: The axial C2 hydroxyl in the mannose configuration sterically clashes with active site residues (e.g., Val49 in SrlD), preventing productive binding [3] [4].

Properties

Product Name

D-sorbitol 6-phosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate

Molecular Formula

C6H13O9P-2

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1

InChI Key

GACTWZZMVMUKNG-SLPGGIOYSA-L

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O

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